molecular formula C14H21BrN2OSi B2660197 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS No. 1956386-57-4

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No. B2660197
CAS RN: 1956386-57-4
M. Wt: 341.324
InChI Key: LTEFXOFWTSSNRJ-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is an organic compound with a unique chemical structure. It is a heterocyclic compound with a six-membered ring structure, containing a bromine atom and a trimethylsilyl group. It has been studied extensively due to its potential applications in a wide range of scientific fields.

Scientific Research Applications

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has been studied extensively due to its potential applications in a wide range of scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, as a ligand in coordination chemistry, and as a fluorescent probe in biochemical studies. In addition, it has been used as a building block for the synthesis of more complex molecules, such as peptides and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is not yet fully understood. However, it is believed to act as an electrophile, forming covalent bonds with nucleophiles in the presence of a base. It has also been suggested that it may act as an inhibitor of enzymes, by binding to their active sites and preventing them from performing their normal functions.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2). In physiological studies, it has been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

The use of 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low environmental impact. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, and is not very soluble in organic solvents. In addition, it is not very stable in the presence of light or heat.

Future Directions

The potential future directions for 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole are numerous. It could be used as a reagent in the synthesis of more complex molecules, or as a catalyst in the production of polymers. It could also be used as a fluorescent probe in biochemical studies, or as an inhibitor of enzymes. In addition, it could be used in the development of new drugs, or as an anti-inflammatory agent. Finally, it could be used in the development of new diagnostic tests, or as a biomarker for disease.

Synthesis Methods

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole can be synthesized using a two-step process. The first step involves the reaction of 6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole with bromine in aqueous solution. The second step is the reaction of the resulting product with a base, such as potassium carbonate, to form the desired product.

properties

IUPAC Name

2-[(7-bromo-6-methylindazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2OSi/c1-11-5-6-12-9-16-17(14(12)13(11)15)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEFXOFWTSSNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2COCC[Si](C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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